Caffeidine

Catalog No.
S574997
CAS No.
20041-90-1
M.F
C7H12N4O
M. Wt
168.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeidine

CAS Number

20041-90-1

Product Name

Caffeidine

IUPAC Name

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide

Molecular Formula

C7H12N4O

Molecular Weight

168.2 g/mol

InChI

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)

InChI Key

FNYXJOYPHLKLRW-UHFFFAOYSA-N

SMILES

CNC1=C(N(C=N1)C)C(=O)NC

Synonyms

Caffeidine; 1H-​Imidazole-​5-​carboxamide, N,​1-​dimethyl-​4-​(methylamino)​-​, hydrochloride

Canonical SMILES

CNC1=C(N(C=N1)C)C(=O)NC

Caffeidine, also known as caffeine, is a naturally occurring alkaloid found in coffee, tea, cocoa beans, guarana, and yerba mate. It is the most widely consumed psychoactive substance globally []. Scientific research has explored the diverse applications of caffeine beyond its use as a stimulant beverage, investigating its potential benefits and risks in various areas:

Cognitive Enhancement and Neuroprotection:

  • Improved alertness and cognitive function: Studies have shown that caffeine can enhance alertness, reaction time, memory, and other cognitive functions []. This effect is attributed to its ability to temporarily block adenosine receptors in the brain, leading to increased alertness and wakefulness [].
  • Potential neuroprotective properties: Research suggests that caffeine may have neuroprotective properties, potentially reducing the risk of neurodegenerative diseases like Parkinson's and Alzheimer's disease []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Physical Performance and Exercise:

  • Enhanced athletic performance: Caffeine has been shown to improve physical performance by reducing fatigue, increasing energy expenditure, and enhancing muscle contraction strength []. This makes it a popular ergogenic aid among athletes.
  • Improved exercise endurance: Studies suggest that caffeine consumption can increase exercise endurance by delaying fatigue and improving muscle glycogen utilization [].

Potential Health Benefits and Risks:

  • Reduced risk of certain diseases: Research indicates that moderate caffeine intake might be associated with a lower risk of developing type 2 diabetes, certain types of cancer, and liver diseases [, , ]. However, it's important to note that these studies are observational and cannot establish a causal relationship.
  • Potential for addiction and withdrawal symptoms: Excessive caffeine consumption can lead to dependence and withdrawal symptoms like headaches, fatigue, and irritability when intake is stopped [].

Caffeidine is a compound closely related to caffeine, sharing a similar chemical structure and biological properties. It is classified as a xanthine derivative and is recognized for its potential stimulant effects. The chemical formula of caffeidine is C8H10N4O2C_8H_{10}N_4O_2, which places it in the same family as other well-known xanthines such as theobromine and theophylline. Caffeidine is often studied for its pharmacological properties, particularly its effects on the central nervous system.

  • Caffeine acts as a central nervous system stimulant by blocking adenosine receptors in the brain []. Adenosine is a neurotransmitter that promotes sleepiness. By blocking these receptors, caffeine prevents the احساس الح النوم (ihsas al-nawm, feeling of drowsiness) and increases alertness [].
  • Caffeine is generally safe for healthy adults in moderate amounts (400 mg/day).
  • However, high doses can cause anxiety, insomnia, headaches, and other side effects.
, similar to those of caffeine. One notable reaction is the murexide reaction, where caffeidine reacts with nitric acid to produce colored compounds. This reaction pathway involves oxidation processes that yield intermediates such as 1,3-dimethylalloxan and other derivatives that can further react to form complex structures .

Additionally, caffeidine can participate in Knoevenagel condensation reactions when used as a catalyst in organic synthesis, promoting the formation of complex organic molecules by facilitating the reaction between aldehydes and active methylene compounds .

The synthesis of caffeidine can be achieved through several methods:

  • Biosynthesis: Caffeidine can be naturally derived from plants that contain caffeine through enzymatic pathways.
  • Chemical Synthesis: Laboratory synthesis typically involves starting materials like dimethylurea and malonic acid, followed by specific reaction conditions that favor the formation of the xanthine structure .
  • Catalytic Methods: Caffeidine has been utilized as a catalyst in various organic reactions, enhancing reaction rates and yields while providing an environmentally friendly approach to synthesis .

Caffeidine's primary applications mirror those of caffeine:

  • Stimulant: Used in dietary supplements and energy drinks for its stimulating effects.
  • Pharmaceutical Research: Investigated for potential therapeutic effects in treating conditions like asthma or other respiratory issues due to its bronchodilator properties.
  • Organic Synthesis: Employed as a catalyst in

Studies on caffeidine's interactions primarily focus on its effects on neurotransmitter systems similar to caffeine. It has been shown to interact with adenosine receptors, leading to increased dopamine levels, which can enhance mood and cognitive function . Furthermore, research into its metabolic pathways indicates that it may share metabolic enzymes with caffeine, leading to similar pharmacokinetic profiles .

Caffeidine shares structural similarities with several other xanthine derivatives. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
CaffeineC8H10N4O2C_8H_{10}N_4O_2Well-known stimulant; widely consumed; enhances alertness
TheobromineC7H8N4O2C_7H_8N_4O_2Found in chocolate; weaker stimulant; vasodilatory effects
TheophyllineC7H8N4O2C_7H_8N_4O_2Used in asthma treatment; bronchodilator properties

Uniqueness of Caffeidine:

  • While caffeidine shares a similar structure with these compounds, its specific biological activity and potential applications in organic synthesis set it apart.
  • Unlike caffeine, which is predominantly used for its stimulant properties, caffeidine's role as a catalyst in organic reactions provides additional utility.

Caffeidine possesses the molecular formula C7H12N4O, representing a heterocyclic organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms [1] [4]. The compound exhibits a molecular weight of 168.20 grams per mole, as determined through precise mass spectrometric analysis [1] [21]. This molecular composition places caffeidine within the family of imidazole-containing compounds, specifically as a substituted imidazole-carboxamide derivative [1] [26].

The molecular weight of 168.1964 atomic mass units corresponds to the monoisotopic mass of the compound [4]. The empirical formula indicates the presence of four nitrogen atoms within the molecular structure, suggesting multiple potential sites for hydrogen bonding and intermolecular interactions [1]. The single oxygen atom is incorporated within a carboxamide functional group, contributing to the compound's chemical reactivity and physical properties [1] [26].

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for caffeidine is N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide [1] [26]. An alternative International Union of Pure and Applied Chemistry designation identifies the compound as N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide [1]. These nomenclatures reflect the substitution pattern on the imidazole ring system and the presence of the carboxamide functionality [1].

The compound is registered under Chemical Abstracts Service number 20041-90-1 [1] [26]. Within pharmaceutical contexts, caffeidine is commonly referenced as Caffeine Impurity E according to European Pharmacopoeia standards [1] [20] [26]. Additional synonyms include 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, which provides a detailed structural description of the substitution pattern [1].

The compound possesses the International Chemical Identifier string InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) [1] [4]. The corresponding International Chemical Identifier Key is FNYXJOYPHLKLRW-UHFFFAOYSA-N [1] [4]. The Simplified Molecular Input Line Entry System representation is CNC1=C(N(C=N1)C)C(=O)NC [1] [4].

PropertyValue
Molecular FormulaC7H12N4O [1]
Molecular Weight168.20 g/mol [1]
Chemical Abstracts Service Number20041-90-1 [1]
International Union of Pure and Applied Chemistry NameN,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide [1]
International Chemical Identifier KeyFNYXJOYPHLKLRW-UHFFFAOYSA-N [1]

Structural Isomerism and Conformational Analysis

Caffeidine exhibits structural characteristics consistent with substituted imidazole derivatives, lacking stereogenic centers and thus classified as an achiral molecule [4]. The compound demonstrates no defined stereocenters, with a stereocenter count of zero out of zero possible positions [4]. This achiral nature eliminates the possibility of optical isomerism or enantiomeric forms [4].

The molecular structure contains a five-membered imidazole ring system with specific substitution patterns that influence its conformational behavior [1]. The presence of multiple methyl substituents and the carboxamide group creates potential for conformational flexibility around rotatable bonds [1]. Research into related methylated imidazole compounds suggests that methyl group rotations can occur with relatively low energy barriers, typically not exceeding 1.3 kilocalories per mole [11].

The imidazole ring system in caffeidine maintains planarity due to the aromatic character of the heterocycle [1]. The sp2 hybridization of the ring atoms constrains the molecular geometry, while the attached methyl groups can adopt different rotational conformations [11]. The carboxamide functionality introduces additional conformational considerations through potential restricted rotation around the carbon-nitrogen bond [1].

Conformational analysis reveals that the compound can exist in multiple rotational isomers differing by the orientation of methyl substituents [11]. At room temperature conditions, the methyl groups likely exhibit fluxional behavior or act as free rotors due to low rotational barriers [11]. This dynamic behavior prevents accurate experimental determination of preferred conformations under ambient conditions [11].

Comparative Analysis with Caffeine and Caffeidine Acid

Caffeidine represents a structurally related derivative of caffeine, formed through alkaline hydrolysis processes [24]. While caffeine possesses the molecular formula C8H10N4O2 and contains a purine ring system, caffeidine exhibits the reduced formula C7H12N4O with an imidazole-based structure [1] [7]. The transformation from caffeine to caffeidine involves ring opening and subsequent structural rearrangement [24].

The molecular weight comparison reveals caffeine at 194.19 grams per mole versus caffeidine at 168.20 grams per mole [1] [7]. This mass difference of 26 atomic mass units corresponds to the loss of carbon monoxide equivalent during the hydrolytic conversion process [24]. The structural modification results in the replacement of the fused purine ring system with a single imidazole ring bearing carboxamide substitution [24].

Caffeidine acid, with molecular formula C8H12N4O3, represents another hydrolysis product of caffeine containing a carboxylic acid functionality rather than the carboxamide present in caffeidine [2] [24]. The molecular weight of caffeidine acid is 212.21 grams per mole, reflecting the additional carboxylic acid group [2]. The systematic International Union of Pure and Applied Chemistry name for caffeidine acid is 3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid [2].

Structural comparison demonstrates that caffeidine retains the methylamino substitution pattern derived from the original caffeine molecule [24]. The carboxamide group in caffeidine corresponds to a partially hydrolyzed form, while caffeidine acid represents complete hydrolysis to the carboxylic acid derivative [24]. Both compounds maintain the core imidazole ring system with similar substitution patterns but differ in their terminal functional groups [2] [24].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
CaffeineC8H10N4O2 [7]194.19 [7]Purine ring system [7]
CaffeidineC7H12N4O [1]168.20 [1]Imidazole-carboxamide [1]
Caffeidine AcidC8H12N4O3 [2]212.21 [2]Imidazole-carboxylic acid [2]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.5

Appearance

White to Off-White Solid

Melting Point

78-81°C

Other CAS

20041-90-1

Wikipedia

Caffeidine

Dates

Last modified: 08-15-2023
1. Erdinger L, Schmezer P, Razdan R, Kumar R, Spiegelhalder B, Preussmann R, Siddiqi M. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutat Res. 1993 Aug;292(1):41-9. doi: 10.1016/0165-1161(93)90006-l. PMID: 7688096.

2. Kumar R, Wacker CD, Mende P, Spiegelhalder B, Preussmann R, Siddiqi M. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chem Res Toxicol. 1993 Jan-Feb;6(1):50-8. doi: 10.1021/tx00031a008. PMID: 8448350.

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